molecular formula C7H12O4 B13953510 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid CAS No. 89709-86-4

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13953510
CAS No.: 89709-86-4
M. Wt: 160.17 g/mol
InChI Key: JZEBKVMAOSVMEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with dimethoxymethyl reagents under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different substituted cyclopropane derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of cyclopropane derivatives on biological systemsAdditionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure is highly strained, making it reactive and capable of forming covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and 2,2-dichloro-1-methylcyclopropanecarboxylate. While these compounds share the cyclopropane ring structure, they differ in their substituents and chemical properties. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene, whereas 2,2-dichloro-1-methylcyclopropanecarboxylate is used in various chemical syntheses .

Properties

CAS No.

89709-86-4

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(dimethoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-10-7(11-2)5-3-4(5)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI Key

JZEBKVMAOSVMEC-UHFFFAOYSA-N

Canonical SMILES

COC(C1CC1C(=O)O)OC

Origin of Product

United States

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